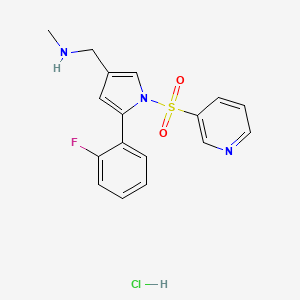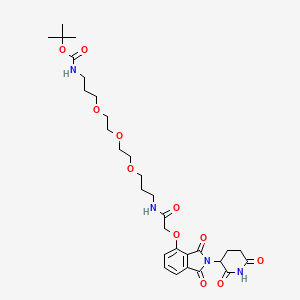
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine trifluoroacetate ({Boc}-Phe-Leu-Phe-Leu-Phe (TFA)) is a synthetic peptide. It is known for its role as an antagonist of the formyl peptide receptor (FPR) family, which preferentially inhibits activity triggered through the formyl peptide receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a tert-butyloxycarbonyl (Boc) group, is attached to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction.
Coupling: The next Boc-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA, which also removes any remaining protecting groups.
Industrial Production Methods
Industrial production of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds between amino acids.
Cleavage: Release of the peptide from the resin using TFA.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are used for peptide bond formation.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, {Boc}-Phe-Leu-Phe-Leu-Phe (TFA), with high purity ensured through purification techniques such as HPLC .
Scientific Research Applications
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation mechanisms.
Biology: Acts as an antagonist of the formyl peptide receptor (FPR) family, making it useful in studying receptor-ligand interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) exerts its effects by acting as an antagonist of the formyl peptide receptor (FPR) family. It preferentially inhibits activity triggered through the formyl peptide receptor, thereby modulating signal transduction pathways involved in immune responses and inflammation. The molecular targets include the formyl peptide receptors FPR1 and FPR2, which are G protein-coupled receptors involved in chemotaxis and immune cell activation .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyloxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine (BOC1): Acts as an antagonist of FPR1 only.
N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC2): Similar to {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) but with different receptor selectivity
Uniqueness
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) is unique due to its ability to act as an antagonist of both FPR1 and FPR2, whereas similar compounds like BOC1 are selective for FPR1 only. This broader receptor antagonism makes {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) a valuable tool in studying the roles of formyl peptide receptors in various physiological and pathological conditions .
Properties
Molecular Formula |
C46H60F3N5O10 |
|---|---|
Molecular Weight |
900.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H59N5O8.C2HF3O2/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32;3-2(4,5)1(6)7/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55);(H,6,7)/t33-,34-,35+,36+,37+;/m1./s1 |
InChI Key |
HLAYLMUMTVKTEV-HEHDOWMASA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



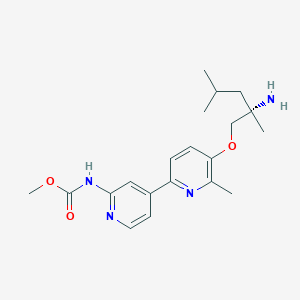
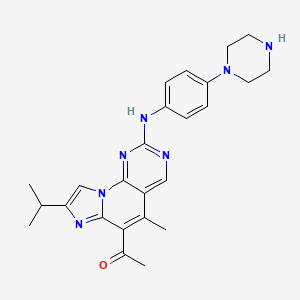
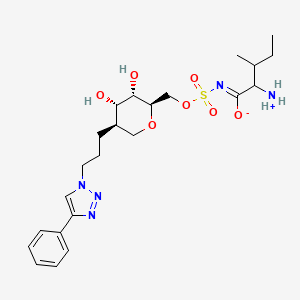
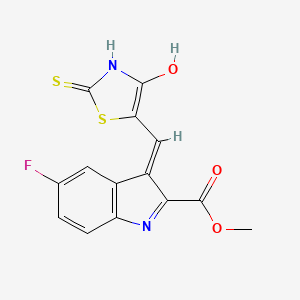
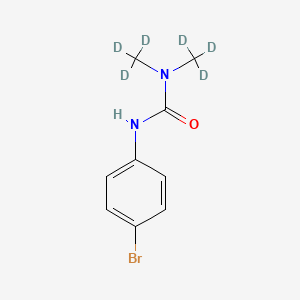
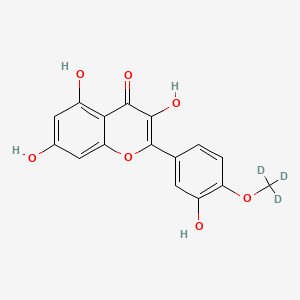
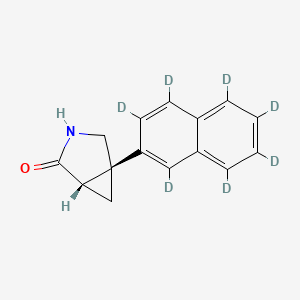
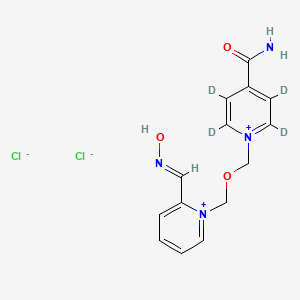

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
